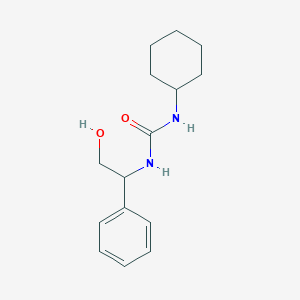

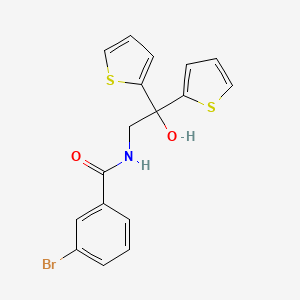

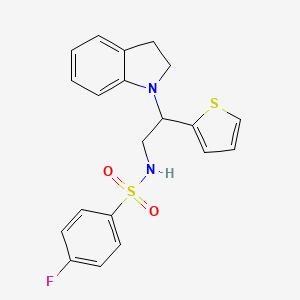

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents on the benzamide moiety has been achieved with good yields and characterized spectroscopically . Similarly, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has been reported, where the parent molecule was synthesized by condensation and further derivatized via O-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction studies are a common technique for determining the molecular structure of benzamide derivatives. For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating that the molecule crystallizes in a triclinic system . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated, revealing a strong intramolecular hydrogen bond . These studies suggest that the molecular structure of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" could also be characterized using similar techniques.

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various reagents can lead to a variety of chemical reactions. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O have been studied, resulting in both addition-elimination and substitution products . This indicates that bromo-substituted benzamides can undergo reactions with thiols, which could be relevant for the compound given its bromo and thiophene substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and substituents. For example, the crystal packing, hydrogen bonding, and π-interactions play a significant role in the solid-state structures of antipyrine-like derivatives . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives can be calculated using DFT calculations, providing insights into their chemical reactivity . These analyses could be applied to predict the properties of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide".

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

The reactions of brominated benzofuran and indol with thioamides and thiourea under basic conditions have been explored, revealing potential pathways for the synthesis of thiazole and isoindigo derivatives. These reactions, involving the formation of α-thioiminium or isothiouronium salts, suggest a methodology that could be applicable to the synthesis and functionalization of compounds similar to "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" (Kammel et al., 2015).

Antimicrobial Activity

New thiourea derivatives, characterized by the presence of bromide, iodine, or fluorine, have demonstrated significant antimicrobial activity, particularly against strains capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of brominated benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antifungal Applications

The synthesis of thiazolyl benzamides and their alkoxy derivatives has been investigated for potential antifungal applications. These compounds, derived from bromoacetyl salicylamide, exhibited varied antifungal activity, highlighting the role of structural modifications in determining their biological activities (Narayana et al., 2004).

Cognitive Enhancer Potential

Compounds structurally related to benzothiophenes have been studied for their neuroprotective effects, such as T-588, which showed protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. This suggests the potential for derivatives of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" to be explored for neuroprotective or cognitive enhancing properties (Phuagphong et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEKMNCOQQBFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)